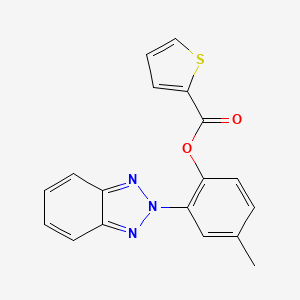![molecular formula C27H24N2O3 B10892680 9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10892680.png)
9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE typically involves multicomponent condensation reactions. One common method includes the condensation of aromatic aldehydes with naphthalen-2-ol and 5,5-dimethylcyclohexane-1,3-dione in the presence of a solid acid catalyst such as Fe3O4/SiO2/PPA nanoparticles . This method is advantageous due to its high yield and environmentally friendly nature.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE has several scientific research applications:
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE involves its interaction with specific molecular targets and pathways. In optoelectronic applications, its luminescent properties are attributed to the electronic transitions within the molecule, which are influenced by its rigid planar structure and the presence of electron-donating and electron-withdrawing groups . In biological systems, its mechanism of action may involve the inhibition of specific enzymes or interaction with cellular DNA, leading to its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar compounds include other benzo[a]acridinone derivatives such as:
9,9-Dimethyl-9,10-dihydroacridine (DMAC): Known for its use in OLEDs as a deep-blue emitting material.
12,12-Dimethyl-7,12-dihydrobenzo[a]acridine (DMBA): Another derivative used in the design of deep-blue narrow-band emission emitters.
The uniqueness of 9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE lies in its specific structural modifications, which enhance its luminescent properties and potential biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C27H24N2O3 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C27H24N2O3/c1-27(2)15-22-26(24(30)16-27)20(13-11-18-8-4-6-10-23(18)29(31)32)25-19-9-5-3-7-17(19)12-14-21(25)28-22/h3-14,20,28H,15-16H2,1-2H3/b13-11+ |
Clave InChI |
YVVAJUYYKCXBNR-ACCUITESSA-N |
SMILES isomérico |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)/C=C/C5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C=CC5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B10892599.png)
![N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B10892606.png)

![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B10892622.png)
![4-[2-(difluoromethoxy)phenyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10892630.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B10892633.png)
![(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10892643.png)
![2-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B10892647.png)

![propyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892667.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10892672.png)
![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate](/img/structure/B10892683.png)
![N-{4-[4-(2-Methoxy-phenyl)-piperazine-1-carbonyl]-phenyl}-acetamide](/img/structure/B10892699.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B10892700.png)
